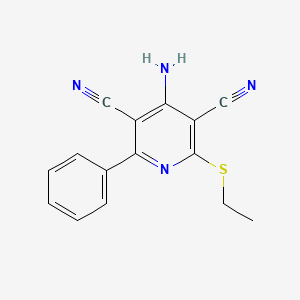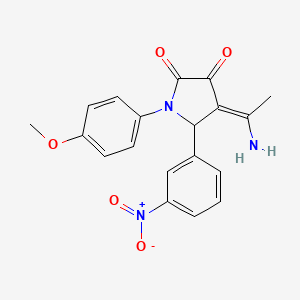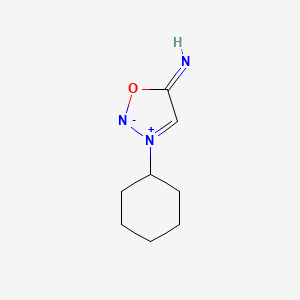![molecular formula C17H17N3O5S B11045786 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzooxazepine family This compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings, an amino group, and a morpholinosulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multiple steps:
-
Formation of the Dibenzooxazepine Core: : The initial step involves the formation of the dibenzooxazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenols and 2-fluorobenzonitriles under basic conditions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases .
-
Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the dibenzooxazepine core.
-
Sulfonylation: : The morpholinosulfonyl group is introduced through sulfonylation reactions. This involves reacting the amino-dibenzooxazepine intermediate with morpholinosulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazepine ring or the sulfonyl group, potentially leading to ring-opened products or desulfonylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce ring-opened or desulfonylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the morpholinosulfonyl group is of particular interest due to its influence on the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The amino group and morpholinosulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally involve inhibition or activation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino and morpholinosulfonyl groups, making it less versatile in chemical reactions.
3-Amino-7-(methylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group, affecting its reactivity and applications.
7-(Morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino group, which limits its potential in biological applications.
Uniqueness
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one stands out due to the presence of both the amino and morpholinosulfonyl groups. This combination enhances its reactivity and broadens its range of applications in various fields.
Propiedades
Fórmula molecular |
C17H17N3O5S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
9-amino-2-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H17N3O5S/c18-11-1-3-13-15(9-11)25-16-10-12(2-4-14(16)19-17(13)21)26(22,23)20-5-7-24-8-6-20/h1-4,9-10H,5-8,18H2,(H,19,21) |
Clave InChI |
HNXAHSZJAWFWCT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=C(O3)C=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)

![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)

![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)


![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11045784.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine](/img/structure/B11045792.png)